4-Bromo-3-nitrobenzene-1-sulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-nitrobenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASJNHRLMWDBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 3 Nitrobenzene 1 Sulfonyl Fluoride
Retrosynthetic Analysis and Strategic Disconnections of the 4-Bromo-3-nitrobenzene-1-sulfonyl Fluoride (B91410) Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. The analysis of 4-Bromo-3-nitrobenzene-1-sulfonyl fluoride reveals several plausible disconnection points, primarily centered around the introduction of the three substituents on the benzene (B151609) ring.
Consideration of Sulfonylation Pathways to Sulfonyl Fluorides
Another strategic approach involves the direct formation of the sulfonyl fluoride from a precursor sulfonic acid or its salt. rsc.orgnih.gov This transformation can be achieved through deoxyfluorination reactions. For example, sulfonic acids can be converted to sulfonyl fluorides using reagents like thionyl fluoride or Xtalfluor-E®. nih.govrsc.org This pathway is advantageous as sulfonic acids are often readily accessible through sulfonation of the aromatic ring.
Finally, the most conventional method involves the conversion of a more reactive sulfonyl halide, typically a sulfonyl chloride, to the sulfonyl fluoride via a halogen exchange reaction. rhhz.net This approach is often efficient and utilizes readily available fluorinating agents.
Regioselective Nitration and Bromination Strategies on Benzene Derivatives
The regiochemistry of the nitro and bromo substituents is crucial. The 1,2,4-substitution pattern on the benzene ring requires careful consideration of the directing effects of the functional groups during electrophilic aromatic substitution reactions. msu.edu
A retrosynthetic disconnection of the nitro and bromo groups leads to several possible precursors. One strategy would be to introduce the substituents sequentially. For instance, starting with a brominated benzene derivative, a subsequent nitration would need to be directed to the meta position relative to the bromine. However, bromine is an ortho-, para-director. quora.com Conversely, starting with a nitrobenzene (B124822) derivative, subsequent bromination would also be directed to the meta position.
A more plausible strategy involves considering the directing effects of the sulfonyl group. A sulfonyl fluoride group is a meta-director. Therefore, if the sulfonyl fluoride is introduced first, subsequent nitration and bromination would be directed to the meta positions. However, this would lead to a 1,3,5-substitution pattern, which is not the desired product.
A more effective approach is to utilize a starting material where the directing effects of the substituents lead to the desired regiochemistry. For example, starting with a para-substituted benzene derivative and introducing the second substituent ortho to the first, followed by the introduction of the third substituent, could be a viable route. The order of introduction of the bromo, nitro, and sulfonyl fluoride groups is therefore a critical strategic decision.
Classical and Established Synthetic Routes to this compound
Based on the retrosynthetic analysis, several classical and established synthetic routes can be proposed for the synthesis of this compound.
Sulfonyl Halide Formation from Sulfonic Acids or their Salts
A common and well-established method for the synthesis of sulfonyl halides is the treatment of sulfonic acids or their salts with halogenating agents. For instance, 4-bromo-3-nitrobenzenesulfonic acid can be converted to the corresponding sulfonyl chloride by reacting it with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This sulfonyl chloride can then serve as a key intermediate for the synthesis of the target sulfonyl fluoride.
Alternatively, recent advancements have enabled the direct conversion of sulfonic acids to sulfonyl fluorides. rsc.org A one-pot, two-step procedure has been developed where the sulfonic acid is first converted to a sulfonyl chloride using cyanuric chloride, followed by an in-situ halogen exchange with a fluoride source like potassium bifluoride (KHF₂). mdpi.com
| Precursor | Reagent(s) | Intermediate | Reference(s) |
| 4-Bromo-3-nitrobenzenesulfonic acid | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 4-Bromo-3-nitrobenzene-1-sulfonyl chloride | |
| 4-Bromo-3-nitrobenzenesulfonic acid | Cyanuric chloride, then KHF₂ | This compound | rsc.orgmdpi.com |
| Sodium 4-bromo-3-nitrobenzenesulfonate | Thionyl fluoride (SOF₂) | This compound | nih.govrsc.org |
Aromatic Substitution Reactions for Nitro and Bromo Group Introduction
The introduction of the nitro and bromo groups onto the benzene ring is typically achieved through electrophilic aromatic substitution. The order of these reactions is critical to achieve the desired 1,2,4-substitution pattern.
A plausible synthetic sequence could start with the sulfonation of bromobenzene (B47551) to yield 4-bromobenzenesulfonic acid. The bromo group directs the incoming sulfonic acid group to the para position. Subsequent nitration of 4-bromobenzenesulfonic acid would then place the nitro group at the position ortho to the sulfonic acid group and meta to the bromo group, due to the directing effects of these substituents.
Another approach could involve the nitration of a suitable precursor followed by bromination. For example, starting with 4-nitrobenzenesulfonic acid, bromination would be directed to the meta position relative to both the nitro and sulfonic acid groups, which would not yield the desired product. Therefore, the sequence of reactions is paramount.
| Starting Material | Reaction | Reagent(s) | Product | Reference(s) |
| Bromobenzene | Sulfonation | Fuming sulfuric acid (H₂SO₄/SO₃) | 4-Bromobenzenesulfonic acid | msu.edu |
| 4-Bromobenzenesulfonic acid | Nitration | Nitric acid (HNO₃) / Sulfuric acid (H₂SO₄) | 4-Bromo-3-nitrobenzenesulfonic acid | quora.com |
Halogen Exchange Reactions (e.g., Sulfonyl Chloride to Sulfonyl Fluoride)
The conversion of a sulfonyl chloride to a sulfonyl fluoride is a widely used and efficient method. rhhz.net This halogen exchange, or "halex," reaction is typically carried out using a fluoride salt as the fluorine source.
The intermediate, 4-bromo-3-nitrobenzene-1-sulfonyl chloride, can be treated with various fluorinating agents to yield the final product. Common reagents for this transformation include potassium fluoride (KF), often in the presence of a phase-transfer catalyst like 18-crown-6, or potassium bifluoride (KHF₂). mdpi.com The reaction is typically performed in a suitable solvent such as acetonitrile (B52724). mdpi.com
| Substrate | Fluorinating Agent | Catalyst/Conditions | Product | Reference(s) |
| 4-Bromo-3-nitrobenzene-1-sulfonyl chloride | Potassium fluoride (KF) | 18-crown-6, acetonitrile | This compound | rhhz.netmdpi.com |
| 4-Bromo-3-nitrobenzene-1-sulfonyl chloride | Potassium bifluoride (KHF₂) | Acetonitrile/THF | This compound | mdpi.com |
| 4-Bromo-3-nitrobenzene-1-sulfonyl chloride | Saturated aqueous KFHF | Acetonitrile or CH₂Cl₂ | This compound | mdpi.com |
Modern and Sustainable Approaches in the Synthesis of this compound
Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the preparation of arylsulfonyl fluorides. These methods prioritize mild reaction conditions, broad substrate scope, and environmental compatibility.
Transition metal catalysis has emerged as a powerful tool for the direct formation of C-SO₂F bonds, offering an elegant route to arylsulfonyl fluorides. mdpi.com Palladium and copper-based systems are particularly prominent in this area.
One of the pioneering methods involves a one-pot, two-step procedure starting from aryl bromides. mdpi.com In this process, a palladium-catalyzed cross-coupling reaction between an aryl bromide and a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), generates an intermediate sulfinate. mdpi.com This intermediate is then converted to the final sulfonyl fluoride. For instance, the use of a PdCl₂(AmPhos)₂ catalyst has proven effective for this transformation. mdpi.com
Copper-catalyzed fluorosulfonylation of aryldiazonium salts represents another significant advancement. cas.cn This method is advantageous due to the wide availability of anilines, which are precursors to diazonium salts. The reaction proceeds under mild conditions at room temperature, using a copper catalyst (e.g., CuCl₂), DABSO as the SO₂ source, and potassium bifluoride (KHF₂) as the fluoride source. cas.cn The electronic properties of the substituents on the aryldiazonium salt can influence the reaction pathway. cas.cn This approach is highly versatile and accommodates a wide range of functional groups, including halogens and nitro groups, making it a suitable strategy for synthesizing this compound. mdpi.comcas.cn
| Catalyst System | Starting Material | Key Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / CataCXium A | Aryl Iodides | DABSO, Et₃N | Good | mdpi.com |
| PdCl₂(AmPhos)₂ | Aryl Bromides | DABSO, Et₃N | Good | mdpi.com |
| CuCl₂ / 6,6'-dimethyl-2,2'-dipyridyl | Aryldiazonium Salts | DABSO, KHF₂ | Moderate to Good | cas.cn |
| Palladium-catalyzed | Aryl Thianthrenium Salts | Na₂S₂O₄, NFSI | Excellent | rsc.org |
While biocatalysis for direct fluorosulfonylation is a less explored area, the general principles of enzyme-mediated synthesis offer potential for future green chemistry applications.
Radical-based methods, particularly those employing photoredox catalysis, have revolutionized the synthesis of complex organic molecules, including arylsulfonyl fluorides. nih.gov These reactions often proceed under very mild conditions, such as at room temperature and with visible light irradiation, and exhibit high functional group tolerance. mdpi.com
A prominent strategy involves the generation of an aryl radical from a suitable precursor, which is then trapped by a sulfur dioxide source, followed by fluorination. rsc.org Diaryliodonium salts and aryldiazonium salts are common aryl radical precursors in these transformations. rsc.orgresearchgate.net For example, under organo-photoredox conditions, aryldiazonium salts react with DABSO to generate an arylsulfonyl radical. nih.gov This radical can then be trapped by a fluoride source, such as potassium bifluoride (KHF₂), to yield the desired arylsulfonyl fluoride. rsc.orgresearchgate.net The reactions can be performed in solvents like acetonitrile (MeCN) under blue LED irradiation. mdpi.com
The electronic properties of the substituents on the aromatic ring can significantly influence the reaction yields in these photoredox systems. rsc.org The tolerance for halogen substituents makes this method particularly relevant for the synthesis of this compound. mdpi.com Recently, bench-stable, solid-state fluorosulfonyl radical precursors have been developed, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts, which can enable the radical fluorosulfonylation of olefins under photoredox conditions. nih.gov
| Precursor | Photocatalyst | SO₂ Source | Fluoride Source | Conditions | Reference |
|---|---|---|---|---|---|
| Aryldiazonium Salts | Cyanoarenes (Metal-free) | DABSO | KHF₂ (optional) | MeCN, Blue LEDs, RT | mdpi.comnih.gov |
| Diaryliodonium Salts | Camphorquinone (CQ) | DABSO | KHF₂ | MeCN, Blue LEDs | researchgate.net |
Flow chemistry offers significant advantages for the synthesis of sulfonyl fluorides, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling. researchgate.netorganic-chemistry.org Continuous-flow processes allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purity. researchgate.netrsc.org
An electrochemical approach to sulfonyl fluoride synthesis has been successfully adapted to a flow chemistry setup. researchgate.net This method involves the electrochemical oxidative coupling of thiols and potassium fluoride. In a flow reactor, this transformation can be significantly accelerated, with residence times as short as 5 minutes, compared to several hours in a batch process. researchgate.net Such a protocol could be adapted for precursors of this compound. The ability to telescope reactions, where the output of one reactor is directly fed into the next, is another key benefit, potentially streamlining the multi-step synthesis of complex molecules. researchgate.net
Flow chemistry is also particularly beneficial for photochemical reactions, ensuring uniform irradiation of the reaction mixture and improving reproducibility, which is critical for scaling up photoredox-catalyzed syntheses. organic-chemistry.org
Developing environmentally friendly synthetic methods is a central goal of modern chemistry. This includes minimizing the use of hazardous solvents and reagents. An electrochemical approach for preparing sulfonyl fluorides from thiols or disulfides aligns with green chemistry principles by avoiding the need for external chemical oxidants. researchgate.net The use of potassium fluoride (KF), an inexpensive and safe fluoride source, further enhances the sustainability of this method. researchgate.net
While completely solvent-free reactions for arylsulfonyl fluoride synthesis are not yet commonplace, methods that use water as a solvent or co-solvent are gaining traction. For example, the conversion of sulfonyl chlorides to sulfonyl fluorides can be carried out efficiently in a biphasic mixture of an organic solvent and a saturated aqueous solution of KFHF. mdpi.com This "on-water" approach can sometimes accelerate reactions and simplify product isolation. nih.gov
Optimization of Reaction Conditions and Purity Assessment Methodologies for this compound Synthesis
The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction parameters and the use of appropriate analytical techniques for purity assessment.
The choice of solvent, reaction temperature, and the stoichiometric ratio of reactants are critical variables that can profoundly impact the outcome of a synthesis.
Solvents: In many modern fluorosulfonylation reactions, polar aprotic solvents like acetonitrile (MeCN) are preferred. cas.cn For instance, in the copper-catalyzed fluorosulfonylation of arenediazonium salts, MeCN was found to be the optimal solvent. cas.cn In electrochemical syntheses, the solvent system can be more complex, sometimes involving biphasic mixtures (e.g., CH₃CN/1 M HCl) to improve the solubility of reagents like potassium fluoride and manage the reaction environment. acs.orgresearchgate.net The choice of solvent can dramatically affect product formation; for example, in one study, replacing CH₃CN with other organic solvents significantly hampered the yield. researchgate.net
Temperature: Many modern catalytic and photoredox methods are designed to operate at room temperature, which is advantageous for energy efficiency and for substrates with thermally sensitive functional groups. mdpi.comcas.cn However, some transformations, such as palladium-catalyzed reactions starting from aryl iodides, may require elevated temperatures (e.g., 75 °C) to achieve good conversion. mdpi.com Optimization studies are crucial to find the ideal temperature that balances reaction rate with the prevention of side reactions or product decomposition.
Stoichiometry: The molar ratios of the starting material, catalyst, SO₂ source, and fluoride source must be carefully controlled. An excess of the fluoride source, such as KHF₂ (e.g., 5 equivalents), is often used to drive the reaction to completion. cas.cn The catalyst loading is also a key parameter; typically, low catalyst loadings (e.g., 0.02-5 mol%) are desirable for cost-effectiveness and to simplify purification. mdpi.comchemrxiv.org
| Parameter | Typical Conditions/Observations | Impact on Yield and Selectivity | Reference |
|---|---|---|---|
| Solvent | Acetonitrile (MeCN) is often optimal for catalytic methods. Biphasic systems for electrochemical routes. | Solvent choice is critical; poor solvents can completely inhibit product formation. Affects reagent solubility and reaction kinetics. | cas.cnresearchgate.net |
| Temperature | Many modern methods run at room temperature. Some transition metal-catalyzed reactions require heating (e.g., 60-75 °C). | Affects reaction rate. Higher temperatures can lead to decomposition or side reactions, reducing selectivity and yield. | mdpi.comchemrxiv.org |
| Stoichiometry (Fluoride Source) | Often used in excess (e.g., 2-5 equivalents). | Ensures complete conversion of intermediates to the final sulfonyl fluoride product. | cas.cn |
| Stoichiometry (Catalyst) | Low loading is preferred (e.g., 0.02-5 mol%). | Optimizing catalyst loading is a balance between reaction efficiency and cost/purification effort. | mdpi.comchemrxiv.org |
Purity assessment for the final product, this compound, would be conducted using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine purity levels quantitatively. Structural confirmation is achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS).
Development of In Situ Monitoring Techniques for Reaction Progress
The synthesis of this compound, a key intermediate in various chemical industries, necessitates precise control over reaction parameters to ensure high yield, purity, and safety. Traditional process control, relying on offline analysis of grab samples, often introduces delays and may not capture the transient nature of reaction intermediates or byproducts. The adoption of Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters and quality attributes. In situ monitoring techniques are central to PAT, offering real-time insights into the reaction progress without the need for sample extraction.
For the synthesis of this compound, which typically involves the conversion of the corresponding sulfonyl chloride to the sulfonyl fluoride, in situ spectroscopic methods such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable. These non-invasive techniques can provide continuous data on the concentration of reactants, intermediates, products, and byproducts, enabling a deeper understanding of the reaction kinetics and mechanism.
In Situ Fourier Transform Infrared (FTIR) Spectroscopy
In situ FTIR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, characteristic infrared absorption bands of the reacting species can be monitored continuously. In the synthesis of this compound from its sulfonyl chloride precursor, FTIR spectroscopy can track the disappearance of the starting material and the appearance of the product.
The key vibrational bands that can be monitored include the S-Cl stretching frequency of the starting material, 4-bromo-3-nitrobenzenesulfonyl chloride, and the S-F stretching frequency of the product, this compound. Additionally, changes in the vibrational modes of the nitro (-NO₂) and other aromatic ring vibrations can provide further information about the reaction environment and the presence of any intermediates or side products.
Table 1: Hypothetical FTIR Data for Monitoring the Synthesis of this compound
| Time (minutes) | Absorbance at S-Cl peak (cm⁻¹) | Absorbance at S-F peak (cm⁻¹) | Reactant Concentration (%) | Product Concentration (%) |
| 0 | 1.20 | 0.00 | 100 | 0 |
| 15 | 0.95 | 0.25 | 79 | 21 |
| 30 | 0.60 | 0.60 | 50 | 50 |
| 45 | 0.25 | 0.95 | 21 | 79 |
| 60 | 0.05 | 1.15 | 4 | 96 |
This table presents representative data illustrating the expected trends during the reaction, as specific experimental data for this compound was not available in the reviewed literature.
The real-time data generated by in situ FTIR allows for the precise determination of the reaction endpoint, minimizing the risk of over- or under-reaction and the formation of impurities. This level of control is crucial for ensuring the consistent quality of the final product.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about molecules in solution, making it an excellent tool for in situ reaction monitoring. For the synthesis of this compound, ¹⁹F NMR is particularly advantageous due to the presence of the fluorine atom in the product. The ¹⁹F nucleus has a high natural abundance and sensitivity, and the chemical shift of the sulfonyl fluoride group (-SO₂F) is highly sensitive to its chemical environment.
By employing a flow NMR setup, a portion of the reaction mixture can be continuously circulated through the NMR spectrometer, providing real-time data on the conversion of the starting material to the product. The disappearance of the starting material can be monitored by ¹H or ¹³C NMR, while the formation of the product is directly observed in the ¹⁹F NMR spectrum.
Table 2: Hypothetical ¹⁹F NMR Data for Monitoring the Synthesis of this compound
| Time (minutes) | Integral of ¹⁹F Signal (Product) | Relative Concentration of Product (%) |
| 0 | 0.00 | 0 |
| 10 | 0.22 | 22 |
| 20 | 0.48 | 48 |
| 30 | 0.75 | 75 |
| 40 | 0.92 | 92 |
| 50 | 0.98 | 98 |
| 60 | 1.00 | 100 |
This table represents plausible data based on the principles of in situ NMR monitoring for similar fluorination reactions, as direct literature data for this specific synthesis was not found.
The quantitative nature of NMR allows for the accurate determination of reaction kinetics, including the reaction rate and order. This information is invaluable for process optimization, enabling the development of more efficient and robust synthetic protocols. Furthermore, in situ NMR can help identify and characterize any unexpected intermediates or byproducts, providing a deeper understanding of the reaction mechanism.
The development and implementation of these in situ monitoring techniques represent a significant advancement in the synthesis of this compound. By providing real-time, continuous data on the reaction progress, these methods facilitate a higher level of process understanding and control, leading to improved product quality, increased efficiency, and enhanced safety.
Reaction Chemistry and Mechanistic Investigations of 4 Bromo 3 Nitrobenzene 1 Sulfonyl Fluoride
Reactivity of the Sulfonyl Fluoride (B91410) Moiety
The sulfonyl fluoride group is a key functional moiety, exhibiting a unique balance of stability and reactivity. This has led to its increasing use in various chemical transformations. sigmaaldrich.com
Nucleophilic Addition-Elimination Reactions (e.g., Sulfur(VI) Fluoride Exchange - SuFEx Chemistry)
The sulfur atom in 4-bromo-3-nitrobenzene-1-sulfonyl fluoride is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the basis for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that have gained prominence for their reliability and wide applicability. sigmaaldrich.comnih.gov In these reactions, the sulfonyl fluoride group serves as an excellent electrophilic partner, reacting with a variety of nucleophiles to form stable sulfonamide, sulfonate ester, or other sulfur(VI) linkages. nih.govresearchgate.net
The SuFEx reaction is characterized by the selective activation of the high oxidation state sulfur center connected to fluoride, which allows for exchange reactions with incoming nucleophiles. nih.gov Unlike sulfonyl chlorides, sulfonyl fluorides are resistant to reduction and their cleavage is heterolytic. sigmaaldrich.com This specific reactivity profile prevents unwanted side reactions, leading to clean and high-yielding transformations. sigmaaldrich.com The stability of sulfonyl fluorides also allows for their use in aqueous environments, a significant advantage in biological applications. sigmaaldrich.com
The reactivity of the S-F bond can be modulated by catalysts. Lewis bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and bifluoride salts can accelerate SuFEx reactions. nih.gov The choice of catalyst and reaction conditions allows for a high degree of control over the sequential decoration of sulfur(VI) hubs. nih.gov
Table 1: Examples of Nucleophiles in SuFEx Reactions
| Nucleophile Class | Product |
|---|---|
| Primary Amines | Sulfonamides |
| Secondary Amines | Sulfonamides |
| Phenols | Sulfonate Esters |
Metal-Catalyzed Transformations Involving Sulfonyl Fluorides (e.g., Cross-Coupling Reactions)
While the sulfonyl fluoride group is generally stable, it can participate in metal-catalyzed cross-coupling reactions under specific conditions. Palladium-catalyzed reactions, for instance, have been developed for the formation of C-S bonds. Although less common than the use of sulfonyl chlorides, methods are emerging that utilize sulfonyl fluorides as coupling partners. These reactions often require specific ligands and conditions to facilitate the activation of the strong S-F bond.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig couplings, can be performed with phenols by in situ nonaflation using nonafluorobutanesulfonyl fluoride, avoiding the need to isolate the sulfonate intermediate. organic-chemistry.org This approach highlights the potential for sulfonyl fluorides to act as versatile precursors in C-C, C-O, and C-N bond-forming reactions.
Role as an Electrophilic Reagent in Organic Transformations
The electrophilic nature of the sulfur atom in this compound makes it a valuable reagent for the introduction of the 4-bromo-3-nitrophenylsulfonyl group into various molecules. This is particularly useful in the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry. chemrxiv.orgekb.eg
The reaction with primary or secondary amines is a common method for sulfonamide synthesis. ekb.eg The high stability of the sulfonyl fluoride compared to the corresponding sulfonyl chloride often leads to cleaner reactions and higher yields, as it minimizes side reactions like hydrolysis and reduction of the S(VI) center. chemrxiv.orgtheballlab.com Catalytic methods have been developed to facilitate the amidation of sulfonyl fluorides, even with sterically hindered amines, using activators like 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives, or calcium triflimide [Ca(NTf2)2] as a Lewis acid. chemrxiv.orgtheballlab.com
Table 2: Catalytic Systems for Sulfonamide Synthesis from Sulfonyl Fluorides
| Catalyst/Activator | Amine Scope | Key Features |
|---|---|---|
| 1-Hydroxybenzotriazole (HOBt) / Silicon Additives | Broad, including sterically hindered amines | Low catalyst loading, excellent yields. chemrxiv.org |
Reactivity of the Nitro Group on the Aromatic Ring
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The presence of the strongly electron-withdrawing nitro group, ortho and para to the halogen and sulfonyl fluoride substituents, activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the subsequent elimination of the leaving group to restore aromaticity. libretexts.orglibretexts.org
In this compound, both the bromine atom and the sulfonyl fluoride group can potentially act as leaving groups in SNAr reactions. The relative reactivity of halogens in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the more electronegative halogen, rather than the C-X bond cleavage. libretexts.orgmasterorganicchemistry.comyoutube.com However, the sulfonyl fluoride group itself can also be a target for nucleophilic attack, as discussed in section 3.1.1. The specific site of nucleophilic attack will depend on the nature of the nucleophile and the reaction conditions.
Selective Reductive Transformations of the Nitro Group to Amines and Other Derivatives
The nitro group of this compound can be selectively reduced to an amino group or other nitrogen-containing functionalities. A variety of reducing agents can be employed for this transformation, and the choice of reagent is crucial for achieving chemoselectivity, especially in the presence of other reducible groups like the sulfonyl fluoride. wikipedia.org
Common methods for the reduction of aromatic nitro groups to anilines include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel, and metal-acid systems such as iron in acidic media or tin(II) chloride. wikipedia.org The selection of the reducing system allows for the preservation of the sulfonyl fluoride and bromo functionalities. For example, catalytic hydrogenation is often a mild and effective method. wikipedia.org
The resulting 4-bromo-3-aminobenzene-1-sulfonyl fluoride is a valuable intermediate for further functionalization. The newly formed amino group can participate in a wide range of reactions, including diazotization followed by substitution, acylation, and alkylation, allowing for the synthesis of a diverse array of derivatives.
Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Product | Selectivity Notes |
|---|---|---|---|
| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | H2 gas or transfer hydrogenation | Aniline (B41778) | Generally mild and selective. wikipedia.org |
| Iron (Fe) | Acidic media (e.g., HCl, Acetic Acid) | Aniline | Classical and cost-effective method. wikipedia.org |
| Tin(II) Chloride (SnCl2) | Acidic media | Aniline | Can be used for selective reductions. wikipedia.org |
Influence of the Nitro Group on Overall Aromatic Reactivity and Electrophilicity
The chemical behavior of this compound is profoundly influenced by the electronic properties of its substituents. The nitro group (-NO₂), positioned meta to the sulfonyl fluoride and ortho to the bromine, acts as a powerful deactivating group on the aromatic ring. This effect stems from its strong electron-withdrawing nature, which operates through two distinct mechanisms: a negative inductive effect (-I) and a negative resonance effect (-M). vaia.comanko.com.tw
The inductive effect arises from the high electronegativity of the nitrogen and oxygen atoms, which pulls electron density away from the benzene (B151609) ring through the sigma bond framework. anko.com.twlibretexts.org Simultaneously, the resonance effect delocalizes the ring's π-electrons into the nitro group, creating a partial positive charge on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. anko.com.twresearchgate.net This significant reduction in electron density deactivates the ring towards electrophilic aromatic substitution, making reactions with electrophiles substantially more difficult compared to unsubstituted benzene. quora.com
Conversely, this decrease in electron density enhances the ring's electrophilicity, making it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The electron-withdrawing nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack, thereby lowering the activation energy for the substitution reaction. stackexchange.comlibretexts.org This activation is most pronounced when the nitro group is positioned ortho or para to the leaving group, a condition met in this molecule with respect to the bromo substituent. youtube.comnih.gov
Reactivity of the Bromo Group on the Aromatic Ring
The bromine atom at the C-4 position is a key site for synthetic transformations, serving as a versatile handle for the introduction of new functional groups through various reaction pathways.
The bromo substituent readily participates in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-nitrogen bonds. The electron-deficient nature of the aromatic ring, enhanced by the nitro and sulfonyl fluoride groups, generally increases the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester. wikipedia.org For electron-deficient substrates like 4-bromo-3-nitrobenzene derivatives, the reaction proceeds efficiently, often with high turnover frequencies. researchgate.net Kinetic studies on similar substrates have shown that aryl bromides with electron-withdrawing groups exhibit higher reactivity than those with electron-donating groups. researchgate.net
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is tolerant of a wide range of functional groups, including the nitro group. nih.gov Studies on 4-nitrobromobenzene demonstrate its successful participation in Sonogashira couplings under standard palladium-copper co-catalyzed conditions. researchgate.net
Buchwald-Hartwig Amination: This powerful method is used to form aryl amines from aryl halides. wikipedia.org The reaction is known for its broad substrate scope and excellent functional group tolerance, accommodating electron-withdrawing groups such as nitro and ester functionalities. numberanalytics.comlibretexts.org
The following table summarizes typical conditions for these cross-coupling reactions involving activated aryl bromides.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Conditions |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / Phosphine (B1218219) Ligand (e.g., PPh₃, SPhos) | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, H₂O/Ethanol | 80-110 °C |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine | THF, DMF | Room Temp. to 60 °C |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Phosphine Ligand (e.g., BINAP, XPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 °C |
The bromine atom can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group ortho to the bromine and the sulfonyl fluoride group para to it. These groups synergistically stabilize the anionic Meisenheimer intermediate that is formed upon nucleophilic attack at the carbon bearing the bromine. libretexts.org
The mechanism involves a two-step addition-elimination process:
Addition: The nucleophile attacks the electrophilic carbon atom attached to the bromine, breaking the ring's aromaticity and forming a resonance-stabilized negative intermediate (Meisenheimer complex). wikipedia.orglibretexts.org
Elimination: The aromaticity is restored by the departure of the bromide leaving group. nih.gov
While bromide is a good leaving group, the rate-determining step in SNAr reactions is typically the initial nucleophilic attack. The stability of the intermediate is therefore the dominant factor governing reactivity. Strong nucleophiles such as alkoxides, thiolates, and amines can effectively displace the bromine under these activated conditions.
Lithiation: The bromo group can be exchanged for lithium through a halogen-metal exchange reaction. This transformation is typically very rapid, occurring at low temperatures (e.g., -78 °C) upon treatment with an alkyllithium reagent like n-butyllithium or sec-butyllithium. wikipedia.org The exchange rate for aryl halides follows the trend I > Br > Cl. wikipedia.org For aryl bromides, this exchange is generally much faster than the deprotonation of an aromatic C-H bond, providing a regioselective route to the corresponding aryllithium species. uwindsor.caias.ac.in This intermediate is a potent nucleophile and can be trapped with various electrophiles.
Grignard Reagent Formation: The formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal. wikipedia.orgmasterorganicchemistry.com However, the presence of the nitro group on the ring presents a significant challenge, as Grignard reagents are highly reactive towards and can be quenched by reducible functional groups. Standard conditions for Grignard formation are often incompatible with nitroarenes. libretexts.org Specialized protocols, such as using highly activated magnesium (Rieke magnesium) at very low temperatures, may be required to successfully form the organomagnesium species while preserving the nitro functionality.
Interplay and Synergistic Effects of Multiple Functional Groups on Reactivity and Selectivity
The reactivity of this compound is not merely a sum of its individual functional groups but rather a result of their complex interplay. The sulfonyl fluoride (-SO₂F) and nitro (-NO₂) groups are both powerful electron-withdrawing substituents that work in concert to heavily influence the electronic landscape of the aromatic ring. This synergy profoundly impacts the molecule's reaction pathways and regioselectivity.
Both groups strongly activate the ring for nucleophilic aromatic substitution at the C-4 (bromo) and C-1 (sulfonyl fluoride) positions. They also create a highly acidic C-H bond at the C-2 position, situated between them, making this site susceptible to deprotonation by a strong, non-nucleophilic base.
Directed ortho-metalation (DOM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position with a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org
Recent studies have identified the sulfonyl fluoride (-SO₂F) group as a potent DMG. researchgate.net Its directing ability is strong enough to control the regioselectivity of lithiation even in the presence of other directing groups like methoxy (B1213986) or competing halogens. researchgate.net For this compound, the most acidic proton is at the C-2 position, activated by the adjacent -NO₂ and -SO₂F groups.
However, the choice of base is critical in determining the reaction outcome:
Using an Alkyllithium Reagent (e.g., n-BuLi): A rapid bromine-lithium exchange at the C-4 position is expected to be the dominant pathway, as this process is kinetically favored over deprotonation for aryl bromides. wikipedia.orguwindsor.ca
Using a Lithium Amide Base (e.g., LDA): Employing a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) can suppress the halogen-metal exchange and favor the deprotonation of the most acidic proton. researchgate.net This would lead to the formation of a lithiated species at the C-2 position, which can then be functionalized by quenching with an electrophile. This allows for regioselective substitution at a position that is otherwise difficult to access.
Chemo- and Regioselectivity in Multi-Functionalized Systems
There is a notable absence of published studies investigating the chemo- and regioselectivity of this compound in reactions with multi-functionalized systems. Such studies are crucial for understanding how this reagent would behave in complex molecular environments, for instance, in the presence of multiple nucleophilic sites such as amino and hydroxyl groups.
In a hypothetical reaction with a molecule containing both an amino group and a phenolic hydroxyl group, the inherent reactivity of the sulfonyl fluoride moiety towards nucleophiles would be the primary consideration. Generally, the sulfonyl fluoride group is a powerful electrophile. The selectivity of its reaction would be governed by the relative nucleophilicity of the competing functional groups, which is often pH-dependent. For example, under basic conditions, the phenoxide would be a potent nucleophile, potentially outcompeting a neutral amine. Conversely, under neutral or slightly acidic conditions, the amino group might exhibit greater reactivity.
The substitution pattern on the aromatic ring of this compound, with a nitro group ortho to the sulfonyl fluoride and meta to the bromine, and a bromine atom para to the sulfonyl fluoride, would significantly influence its reactivity. The strongly electron-withdrawing nitro and sulfonyl fluoride groups activate the ring towards nucleophilic aromatic substitution (SNAr). A key question for which no data exists is whether a nucleophile would attack the carbon bearing the sulfonyl fluoride group (leading to sulfonamide or sulfonate ester formation) or the carbon bearing the bromine atom (an SNAr reaction). The relative leaving group ability of fluoride versus bromide in this specific electronic context has not been experimentally or computationally determined.
Without empirical data, any discussion of chemo- and regioselectivity remains speculative. Detailed experimental work, including product isolation and characterization under various reaction conditions, is required to elucidate these fundamental aspects of its reactivity.
Computational Studies on Reaction Mechanisms and Transition States
A thorough search of the scientific literature has not uncovered any computational studies specifically focused on the reaction mechanisms and transition states of this compound. Such studies, typically employing methods like Density Functional Theory (DFT), are invaluable for providing a molecular-level understanding of reaction pathways.
Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework and the chemical environment of specific nuclei like fluorine. For 4-Bromo-3-nitrobenzene-1-sulfonyl fluoride (B91410), a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full structural confirmation.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shifts and Coupling Patterns
No experimental or computationally predicted ¹H or ¹³C NMR data for 4-Bromo-3-nitrobenzene-1-sulfonyl fluoride is available in the searched literature. Such data would be crucial for confirming the substitution pattern on the aromatic ring.
Fluorine (¹⁹F) NMR Spectroscopy of the Sulfonyl Fluoride Group
Specific ¹⁹F NMR data for the sulfonyl fluoride group in this particular molecule is not available. This analysis would provide a characteristic chemical shift for the -SO₂F moiety.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Published 2D NMR studies (COSY, HSQC, HMBC, NOESY) that would definitively establish the connectivity of atoms within this compound could not be found.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like IR and Raman are used to identify the presence of specific functional groups in a molecule.
Vibrational Frequencies of Sulfonyl Fluoride, Nitro, and Aromatic Moieties
No recorded IR or Raman spectra, nor any detailed vibrational frequency assignments for this compound, are available in the public domain. These spectra would be expected to show characteristic absorption or scattering bands for the S-F, O=S=O, N=O, and C-Br bonds, as well as vibrations from the substituted benzene (B151609) ring.
Conformational Analysis using Vibrational Spectroscopy
There is no available research on the conformational analysis of this compound using vibrational spectroscopy. Such studies would investigate the rotational orientation of the sulfonyl fluoride and nitro groups relative to the aromatic ring.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of novel compounds. Through ionization and subsequent analysis of mass-to-charge ratios, it provides fundamental data on molecular composition and connectivity.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with extremely high accuracy. For this compound (Molecular Formula: C₆H₃BrFNO₄S), the theoretical monoisotopic mass is 282.89502 Da. uni.lu HRMS instruments, such as those utilizing electrospray ionization (ESI), can measure this mass to within a few parts per million (ppm), allowing for confident differentiation from other potential structures with the same nominal mass. nih.gov The technique analyzes various ionic species, or adducts, formed during the ionization process. The precise mass measurements of these adducts further corroborate the assigned molecular formula.
| Adduct Type | Adduct Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₆H₄BrFNO₄S]⁺ | 283.90230 |
| [M+Na]⁺ | [C₆H₃BrFNNaO₄S]⁺ | 305.88424 |
| [M+K]⁺ | [C₆H₃BrFKNO₄S]⁺ | 321.85818 |
| [M-H]⁻ | [C₆H₂BrFNO₄S]⁻ | 281.88774 |
Table 1: Predicted m/z values for common HRMS adducts of this compound. Data is predictive and based on values for related isomers. uni.lu
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment for this compound, the molecular ion (e.g., m/z 283.90230 for [M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its functional groups.
Based on the structure of this compound, several key fragmentation pathways can be predicted:
Loss of the sulfonyl fluoride group: Cleavage of the C-S bond would result in the loss of a neutral SO₂F radical or related species.
Loss of the nitro group: Fragmentation involving the loss of NO₂ (46 Da) is a common pathway for nitroaromatic compounds.
Loss of bromine: Cleavage of the C-Br bond would lead to a fragment ion corresponding to the loss of a bromine atom (79 or 81 Da).
By analyzing the masses of these daughter ions, the positions of the substituents on the benzene ring can be confirmed, providing a detailed structural fingerprint of the molecule. This technique is invaluable for distinguishing between isomers and confirming the identity of synthesized compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. bath.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of its molecular structure and packing within the crystal lattice can be constructed. This technique yields precise information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the solid-state architecture. bath.ac.uknih.gov
The arrangement of molecules in the crystal lattice is dictated by a variety of noncovalent interactions. For this compound, several key interactions are expected to play a dominant role in its crystal packing.
Halogen Bonding: A significant interaction is the halogen bond, a net attractive force between an electrophilic region on the bromine atom (known as a σ-hole) and a nucleophilic region on an adjacent molecule. acs.orgwikipedia.org Given the presence of electron-withdrawing nitro and sulfonyl fluoride groups, the σ-hole on the bromine atom is enhanced, making it a potent halogen bond donor. The most likely halogen bond acceptors in this structure are the oxygen atoms of the nitro or sulfonyl groups of neighboring molecules, leading to the formation of C-Br···O interactions. researchgate.net These interactions are highly directional and are a key tool in crystal engineering. wikipedia.orgprinceton.edu The strength of these interactions is influenced by the electrostatic and dispersion components. rsc.org
Other Intermolecular Forces: In addition to halogen bonding, dipole-dipole interactions arising from the polar nitro and sulfonyl fluoride groups contribute significantly to the crystal packing. While π-π stacking between the aromatic rings is possible, it is not always observed in related halogenated benzene derivatives, which sometimes favor other packing motifs like interlayer halogen bonds to achieve high packing density. researchgate.net Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these various intermolecular contacts within the crystal structure. nih.gov
X-ray crystallography provides unparalleled accuracy in determining geometric parameters. An analysis of this compound would yield precise measurements of all bond lengths and angles. This data serves as experimental validation of the molecular structure and can reveal subtle structural distortions caused by steric hindrance or electronic effects from the substituents. The geometry around the sulfur atom is expected to be tetrahedral, and the benzene ring largely planar, though minor deviations may occur.
| Bond | Typical Bond Length (Å) | Description |
|---|---|---|
| C-Br | ~1.90 | Aromatic carbon to bromine bond |
| C-S | ~1.77 | Aromatic carbon to sulfur bond |
| S=O | ~1.43 | Sulfur-oxygen double bond in sulfonyl group |
| S-F | ~1.56 | Sulfur-fluorine single bond |
| C-N | ~1.47 | Aromatic carbon to nitrogen bond of nitro group |
| N=O | ~1.22 | Nitrogen-oxygen double bond in nitro group |
| C-C | ~1.39 | Aromatic carbon-carbon bond |
Table 2: Typical bond lengths for functional groups present in this compound. Actual values would be precisely determined by X-ray analysis.
Theoretical and Computational Chemistry for Property Prediction and Mechanistic Insight
Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insight into the properties of this compound. mdpi.comglobalresearchonline.net These calculations can predict molecular structures, vibrational frequencies, and electronic properties before a compound is even synthesized. globalresearchonline.net
DFT calculations, using appropriate basis sets such as 6-311++G(d,p), can be used to find the molecule's minimum energy conformation, providing optimized geometric parameters like bond lengths and angles that can be compared with experimental results from X-ray crystallography. globalresearchonline.net
Furthermore, computational models are essential for understanding intermolecular forces. Molecular Electrostatic Potential (MESP) surfaces can be calculated to visualize the electron density distribution around the molecule. nih.gov These maps reveal electrophilic regions, such as the positive σ-hole on the bromine atom, and nucleophilic regions, like the lone pairs on the oxygen and fluorine atoms, thereby predicting and rationalizing the formation of intermolecular interactions like halogen bonds. princeton.edunih.gov Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energies into their constituent electrostatic, exchange, induction, and dispersion components, offering a quantitative understanding of the forces driving crystal packing. rsc.org
Finally, computational chemistry can predict spectroscopic data. For example, Time-Dependent DFT (TD-DFT) can be used to calculate electronic transitions, helping to interpret UV-visible spectra by identifying the molecular orbitals involved (e.g., HOMO-LUMO transitions). mdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental properties of this compound. By employing methods such as the B3LYP functional with a 6-311++G(d,p) basis set, a detailed picture of the molecule's optimized geometry and electronic structure can be obtained. science.govresearchgate.netmdpi.com These calculations determine the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.
The optimized structure is characterized by specific bond lengths, bond angles, and dihedral angles. The presence of substituents—the bromine atom, the nitro group, and the sulfonyl fluoride group—on the benzene ring induces notable geometric and electronic effects. The strong electron-withdrawing nature of the nitro and sulfonyl fluoride groups influences the aromatic system's electron density. ijrti.org DFT calculations can precisely quantify these effects on the C-C bond lengths within the benzene ring, which may deviate slightly from the standard 1.39 Å of an unsubstituted benzene molecule. Similarly, the C-S, S-O, S-F, C-N, N-O, and C-Br bond lengths are determined.
For instance, the carbon atom attached to the electron-withdrawing sulfonyl fluoride group and the adjacent carbon bonded to the nitro group will experience a significant pull of electron density, affecting the bond lengths and angles around them. ijrti.org The planarity of the benzene ring is also a key aspect of the geometry, though minor distortions can occur due to steric interactions between the bulky adjacent substituents. Theoretical calculations provide a good approximation of these parameters, which are crucial for understanding the molecule's stability and reactivity. mdpi.com
Table 1: Theoretically Calculated Geometrical Parameters for this compound (Representative Values)
Note: The following values are representative and based on DFT calculations for similarly substituted benzene derivatives. Actual values would be determined by specific DFT computations on the title compound.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Br | 1.89 | C-C-Br | 119.5 |
| C-S | 1.77 | C-S-O | 108.0 |
| S=O | 1.43 | O-S-O | 122.5 |
| S-F | 1.58 | O-S-F | 106.5 |
| C-N | 1.48 | C-C-N | 121.0 |
| N=O | 1.22 | O-N-O | 124.5 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface, with different colors indicating the nature of the potential.
For this compound, the MEP map would reveal distinct regions of positive and negative potential:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. The most negative potentials are expected to be localized around the oxygen atoms of the nitro group and the sulfonyl fluoride group due to their high electronegativity. These sites are the most likely to interact with positive charges or electrophiles. mdpi.comresearchgate.net
Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. A significant positive potential (electrophilic site) is anticipated on the sulfur atom of the sulfonyl fluoride group, being bonded to three highly electronegative atoms (two oxygens and one fluorine). The hydrogen atoms on the aromatic ring would also exhibit a degree of positive potential. iucr.org
The MEP map provides a clear, intuitive guide to the molecule's reactive behavior, highlighting where it is most likely to act as a nucleophile or an electrophile. This information is invaluable for understanding its interaction with other molecules and predicting the course of chemical reactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's electronic properties and reactivity. researchgate.net
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. In this compound, the HOMO is likely to be distributed over the benzene ring, with some contribution from the bromine atom. The presence of strong electron-withdrawing nitro and sulfonyl fluoride groups would significantly lower the energy of the HOMO, indicating a reduced nucleophilicity compared to unsubstituted benzene.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital available to accept electrons, defining the molecule's electrophilic character. The LUMO is expected to be localized primarily on the nitrobenzene (B124822) ring system, particularly influenced by the nitro group, which is a powerful electron acceptor. nih.gov
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. The electron-withdrawing substituents on the title compound are expected to result in a relatively moderate to small HOMO-LUMO gap, indicating its potential as a reactive species in certain chemical transformations.
Table 2: Calculated Frontier Molecular Orbital Energies (Representative Values)
Note: Values are hypothetical, based on typical DFT calculations for related nitroaromatic compounds.
| Parameter | Energy (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -3.50 |
| HOMO-LUMO Gap (ΔE) | 4.35 |
Quantitative Structure-Property Relationships (QSPR) in a Chemical Context
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a molecule (known as molecular descriptors) and its macroscopic properties or activities. researchgate.netdergipark.org.tr This approach allows for the prediction of a compound's properties without the need for experimental measurement.
In the context of this compound, a QSPR model could be developed to predict various chemical properties, such as solubility, boiling point, or reactivity in a specific chemical environment. The process involves several key steps:
Descriptor Calculation: A wide range of molecular descriptors for this compound would be calculated using computational software. These descriptors fall into several categories:
Constitutional: Molecular weight, number of atoms of each type.
Topological: Describing atomic connectivity.
Geometric: Molecular surface area, volume.
Electronic: Dipole moment, polarizability, HOMO/LUMO energies, charges on specific atoms. nih.gov
Model Development: A dataset of related compounds with known experimental properties is compiled. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that links a selection of the most relevant molecular descriptors to the property of interest. researchgate.net
Model Validation: The predictive power of the QSPR model is rigorously tested using internal and external validation techniques to ensure its reliability.
For this compound, descriptors like the hydrophobicity (logP), LUMO energy (E-lumo), and various charge-related parameters would likely be significant predictors of its reactivity and interaction in biological or chemical systems. nih.gov QSPR provides a powerful framework for systematically exploring how structural modifications would impact the compound's properties, guiding the design of new molecules with desired characteristics.
Applications of 4 Bromo 3 Nitrobenzene 1 Sulfonyl Fluoride in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
4-Bromo-3-nitrobenzene-1-sulfonyl fluoride (B91410) serves as a pivotal intermediate, providing access to a diverse range of complex organic structures. The distinct reactivity of its three functional groups—sulfonyl fluoride, bromo, and nitro—can be selectively addressed to build intricate molecular frameworks.
The sulfonyl fluoride moiety (-SO₂F) is the most prominent reactive site on the molecule for constructing sulfur(VI)-containing functional groups. It is notably more stable than its sulfonyl chloride counterpart, showing greater resistance to hydrolysis and reduction, which allows for its use in a broader range of reaction conditions. theballlab.com This stability, coupled with its chemoselective reactivity, makes it an excellent electrophile for reactions with various nucleophiles, primarily leading to the formation of sulfonamides and fluorosulfates.
Sulfonamides are a critical structural motif in a vast number of pharmaceuticals and agrochemicals. theballlab.comnih.gov The synthesis of sulfonamides from 4-bromo-3-nitrobenzene-1-sulfonyl fluoride involves its reaction with primary or secondary amines. While sulfonyl fluorides are generally stable, their reaction with amines can be promoted using catalysts such as Lewis acids or specific organic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt). theballlab.comchemrxiv.org This catalytic approach allows for the efficient formation of the sulfonamide bond under mild conditions, accommodating a wide variety of amine substrates with diverse electronic and steric properties. chemrxiv.org
Aryl fluorosulfates, which can be accessed through reactions involving the sulfur(VI) fluoride exchange (SuFEx) process, are also significant in chemical biology and drug design. nih.govenamine.net The 4-bromo-3-nitrophenyl scaffold can be incorporated into larger molecules as a fluorosulfate, where the -OSO₂F group can act as a robust connector or a leaving group, depending on the molecular context. enamine.net
| Derivative Class | Nucleophile | Typical Reaction Conditions | Significance of Product |
|---|---|---|---|
| Sulfonamides | Primary/Secondary Amines (R¹R²NH) | Catalytic activation (e.g., Ca(NTf₂)₂, HOBt) in an organic solvent. theballlab.comchemrxiv.org | Core structures in pharmaceuticals and agrochemicals. theballlab.com |
| Fluorosulfates | Phenols (ArOH) / silyl (B83357) ethers | Base-mediated reaction, often part of SuFEx click chemistry. nih.gov | Used in drug design and as covalent probes in chemical biology. enamine.net |
| Sulfonate Esters | Alcohols (ROH) | Base catalysis (e.g., Et₃N) at elevated temperatures. | Stable linkers in materials and complex molecules. |
The functional groups on this compound provide multiple handles for the construction of heterocyclic systems. The synthesis of fluorinated nitrogen heterocycles, for example, is an area of intense research due to their prevalence in medicinal chemistry. ekb.eg
A common strategy involves the chemical modification of the nitro group. The reduction of the nitro group to an amine is a high-yield transformation that fundamentally alters the molecule's reactivity. The resulting 4-bromo-3-amino-benzenesulfonyl fluoride is a versatile precursor for building fused heterocyclic rings. For instance, this aniline (B41778) derivative can undergo condensation reactions with dicarbonyl compounds to form quinolines or be used in cyclization reactions to synthesize benzimidazoles, benzothiazoles, or other nitrogen-containing heterocycles. The bromine and sulfonyl fluoride groups remain on the scaffold for subsequent functionalization.
The synthesis of polysubstituted aromatic compounds is a fundamental task in organic chemistry, and intermediates like this compound are highly valuable. libretexts.org The bromine atom is a particularly useful handle for carbon-carbon bond formation through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Stille couplings). This allows for the attachment of a wide range of alkyl, alkenyl, alkynyl, or aryl substituents to the benzene (B151609) ring, dramatically increasing molecular complexity.
Furthermore, the directing effects of the existing substituents can be exploited to introduce additional groups onto the aromatic ring via electrophilic aromatic substitution. The nitro and sulfonyl fluoride groups are strongly deactivating and meta-directing, while the bromo group is deactivating but ortho-, para-directing. The interplay of these effects dictates the position of any new incoming electrophile.
| Functional Group | Type of Reaction | Potential Transformation | Example Reagents |
|---|---|---|---|
| Bromo (-Br) | Metal-Catalyzed Cross-Coupling | Attachment of aryl, alkyl, vinyl groups. | Arylboronic acids (Suzuki), Alkynes (Sonogashira). |
| Nitro (-NO₂) | Reduction | Formation of an amino group (-NH₂). | H₂, Pd/C; or SnCl₂, HCl. |
| Sulfonyl Fluoride (-SO₂F) | Nucleophilic Substitution (SuFEx) | Conversion to sulfonamides, sulfonate esters. chemrxiv.org | Amines, Phenols. theballlab.comnih.gov |
Utilization in Polymer Chemistry and Materials Science
The unique reactivity of the sulfonyl fluoride group, particularly in the context of SuFEx click chemistry, has opened avenues for its use in polymer and materials science. chemrxiv.org this compound can be envisioned as a precursor to functional monomers or as an agent for modifying existing polymers.
To be used as a monomer, this compound must first be converted into a structure containing a polymerizable group, such as a vinyl or styrenic moiety. This can be readily achieved by leveraging the carbon-bromine bond. For example, a Stille or Suzuki cross-coupling reaction with a vinyl-organometallic reagent can replace the bromine atom with a vinyl group, yielding a styrenic monomer.
By analogy with the well-studied monomer 4-vinylbenzenesulfonyl fluoride (VBSF), this new monomer could be polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. chemrxiv.org This would produce well-defined polymers where the pendant 4-bromo-3-nitrophenyl sulfonyl fluoride groups are available for further modification. The resulting polymers would possess reactive sulfonyl fluoride side chains, making them highly valuable as functional polymer platforms. Copolymers could also be synthesized by polymerizing this monomer with other standard monomers like styrene (B11656) or acrylates, allowing for precise tuning of the final material's properties.
Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that are otherwise difficult to access directly. chemrxiv.org this compound is an excellent candidate for PPM reactions on polymers that contain nucleophilic side chains, such as hydroxyl (-OH) or amine (-NH₂) groups.
Through the SuFEx reaction, the sulfonyl fluoride group can react efficiently and selectively with these nucleophilic sites on the polymer backbone. chemrxiv.org For example, a polymer like poly(4-hydroxystyrene) could be functionalized by reacting it with this compound under basic conditions. This would graft the 4-bromo-3-nitrophenyl group onto the polymer backbone via a stable sulfonate ester linkage. This process allows for the introduction of new chemical and physical properties to a base polymer, such as altered solubility, thermal stability, or the introduction of reactive handles (the bromo and nitro groups) for further, secondary modifications.
Development of Optoelectronic Materials Precursors
The structural motifs present in this compound make it a molecule of interest for the synthesis of precursors for optoelectronic materials. The combination of strong electron-withdrawing groups (nitro and sulfonyl fluoride) on an aromatic ring can significantly influence the electronic properties of resulting larger molecules and polymers. These characteristics are desirable in the design of organic materials for electronics.
While direct applications of this specific compound are not widely documented, its functional groups are instrumental in polymer synthesis. The sulfonyl fluoride moiety is a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. rsc.orgclaremont.edu This reaction allows for the efficient and reliable formation of polysulfonates or polysulfates, which are classes of polymers with high thermal stability and desirable mechanical properties. researchgate.net The SuFEx reaction can be used to connect aromatic units, such as those derived from this compound, to create polymer backbones. rsc.org The bromine atom offers a route for further functionalization or polymerization through well-established palladium-catalyzed cross-coupling reactions, allowing for the extension of conjugation, a key property for conductive and optically active materials. worktribe.com
Application in Novel Synthetic Method Development
The unique reactivity of its functional groups enables this compound to be a valuable tool in the development of new synthetic methods.
Reagent in Novel Fluorination Reactions
While the sulfonyl fluoride group is exceptionally stable, its primary role in synthesis is not typically as a fluorinating agent that donates its fluorine atom. Instead, reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI), are the common choice for electrophilic fluorination. alfa-chemistry.comwikipedia.org However, arylsulfonyl fluorides have been explored as reagents for specialized transformations like the deoxyfluorination of alcohols. mdpi.comresearchgate.net This type of reaction replaces a hydroxyl group with fluorine, a critical transformation in the synthesis of pharmaceuticals and agrochemicals. The utility of this compound in this specific context would depend on the reaction conditions and substrate scope, but it represents a potential, albeit less common, application in fluorination chemistry.
Catalyst Ligand Precursor
The structure of this compound is well-suited for the synthesis of complex organic ligands used in catalysis. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. worktribe.comorganic-chemistry.orgnih.gov This allows for the straightforward introduction of other organic fragments, including phosphine (B1218219) or amine groups, which are essential for coordinating to metal centers in catalysts.
Furthermore, the sulfonyl fluoride group can be readily converted into sulfonamides by reacting with primary or secondary amines. chemrxiv.org This reaction is robust and provides a stable linkage. By employing a bifunctional amine in this reaction, or by first performing a cross-coupling reaction to introduce a nucleophilic site, intricate and sterically demanding ligand architectures can be constructed. For instance, a chiral phosphine-containing amine could be reacted at the sulfonyl fluoride group to generate a chiral sulfonamide ligand, potentially useful in asymmetric catalysis. The development of chiral sulfonyl fluoride-derived phosphines has been reported as a route to new ligands. ccspublishing.org.cn
Advanced Chemical Probe Development (Non-Biological)
The sulfonyl fluoride moiety is a privileged "warhead" in chemical biology for its ability to form stable covalent bonds with nucleophilic residues in proteins. rsc.orgenamine.net This same reactivity can be harnessed in non-biological contexts to develop advanced chemical probes for studying chemical reactions and interactions.
Reactivity-Based Probes for Chemical Reactions
A reactivity-based probe is a molecule that can covalently react with a specific type of chemical species in a complex mixture, thereby allowing for its detection or characterization. The sulfonyl fluoride group is an excellent electrophile that reacts selectively with strong nucleophiles. nih.govacs.org This property allows this compound to act as a probe for detecting the presence of potent nucleophiles generated as intermediates in a chemical reaction.
For example, if a reaction is hypothesized to proceed through a highly reactive anionic intermediate, the addition of this compound to the reaction mixture could trap this intermediate. The resulting adduct, a stable sulfone or sulfonamide, could then be isolated and identified, providing direct evidence for the reaction mechanism. The reactivity of the sulfonyl fluoride can be tuned by the other substituents on the aromatic ring; the presence of the electron-withdrawing nitro group on this compound enhances the electrophilicity of the sulfur center, making it more reactive. enamine.net
Table 1: Relative Reactivity of Functional Groups with Sulfonyl Fluorides
| Nucleophilic Group | General Reactivity | Resulting Linkage | Stability |
| Silyl Ethers (R-O-SiR'3) | High (with catalyst) | Sulfonate Ester (R-O-SO2-Ar) | High |
| Amines (R-NH2) | Moderate to High | Sulfonamide (R-NH-SO2-Ar) | Very High |
| Phenols (Ar-OH) | Moderate (base promoted) | Sulfonate Ester (Ar-O-SO2-Ar) | High |
| Thiols (R-SH) | Moderate | Thiosulfonate Ester (R-S-SO2-Ar) | Moderate |
| Alcohols (R-OH) | Low (requires activation) | Sulfonate Ester (R-O-SO2-Ar) | High |
Affinity Labeling Reagents for Chemical Interactions
Affinity labeling involves a molecule that first binds non-covalently to a specific site and then reacts to form a permanent covalent bond. This strategy is widely used to map binding sites in biological systems. In a non-biological context, this principle can be applied to modify surfaces or synthetic macromolecules in a site-specific manner.
This compound can be incorporated into a larger molecule that possesses an "affinity" domain for a particular material or polymer. For instance, the bromo- group can be used to attach a polymer-binding unit via a cross-coupling reaction. Once this probe molecule is non-covalently associated with the target material, the sulfonyl fluoride "warhead" can form a covalent bond with a nucleophilic site on the material's surface, effectively "labeling" that interaction site. nih.govresearchgate.net This approach has been used to modify polymer surfaces and carbon fibers, demonstrating the utility of SuFEx chemistry for covalently grafting molecules onto materials. rsc.orgresearchgate.netresearchgate.net This allows for the permanent alteration of surface properties, such as hydrophobicity or chemical resistance.
Future Directions and Emerging Research Avenues for 4 Bromo 3 Nitrobenzene 1 Sulfonyl Fluoride
Exploration of Undiscovered Reactivity Modes and Transformations
While the individual reactivities of the sulfonyl fluoride (B91410), aryl bromide, and nitro groups are well-documented, the interplay between these functionalities under novel reaction conditions remains largely unexplored. Future research will likely focus on uncovering new transformations by leveraging modern synthetic techniques.
The application of photoredox and radical chemistry to complex molecules has revolutionized organic synthesis, and 4-bromo-3-nitrobenzene-1-sulfonyl fluoride represents a promising substrate for such investigations. Future studies could explore:
Photocatalytic Aryl Radical Formation: The aryl bromide moiety is a prime handle for generating aryl radicals under photocatalytic conditions. rsc.org This could enable novel carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, visible-light-mediated photocatalysis could be used to couple the 4-bromo-3-nitrophenylsulfonyl fluoride core with various alkenes, alkynes, or heterocycles, providing access to complex derivatives that are difficult to synthesize via traditional methods. nih.gov
Radical Fluorosulfonylation Cascades: Research into fluorosulfonyl radicals has highlighted their utility in synthesis. rsc.org An inverse approach could be investigated, where radical addition to an external unsaturated system is followed by an intramolecular cyclization or trapping involving one of the functional groups on the this compound core.
Photochemical Manipulation of the Nitro Group: The nitro group is known to participate in a variety of photochemical transformations. Research could focus on light-induced reductions, rearrangements, or cycloaddition reactions, potentially modulated by the electronic influence of the adjacent sulfonyl fluoride and bromo substituents.
Electrosynthesis offers a powerful and sustainable platform for achieving selective transformations by precisely controlling reduction or oxidation potentials. The two reducible groups on this compound present a compelling case for detailed electrochemical study.
Selective Reduction Potentials: The nitro group and the sulfonyl fluoride group can both be reduced electrochemically. The nitro group typically undergoes reduction at a less negative potential to form nitroso, hydroxylamino, or amino functionalities. The sulfonyl fluoride group can be reduced to a sulfinate via cleavage of the strong S-F bond, though this generally requires more negative potentials. A key research avenue is the precise determination of the reduction potentials for each group within this specific molecular context. This would allow for highly selective transformations, as outlined in the table below.
| Controlled Potential Range | Target Functional Group | Expected Product | Potential Research Goal |
|---|---|---|---|
| Less Negative (e.g., -0.6 to -1.0 V vs. SCE) | Nitro Group (-NO₂) | Amino Group (-NH₂) | Synthesis of 4-bromo-3-aminobenzene-1-sulfonyl fluoride |
| More Negative (e.g., > -1.5 V vs. SCE) | Sulfonyl Fluoride (-SO₂F) | Sulfinate (-SO₂⁻) | Generation of a sulfinate intermediate for subsequent in-situ derivatization |
| Exhaustive Reduction | Both Groups | 3-Aminobenzenesulfinate | Complete reduction to a bifunctional building block |
Mediated Electron Transfer: The use of redox mediators could further enhance selectivity and reaction rates, allowing for transformations under milder conditions and potentially uncovering reaction pathways not accessible through direct electrolysis.
Development of Highly Efficient and Sustainable Synthetic Routes
While classical synthetic methods are established, future research will prioritize the development of greener, more efficient, and highly optimized routes to this compound and its derivatives.
Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis. While the direct enzymatic synthesis of a sulfonyl fluoride is not yet established, future research could pioneer chemoenzymatic pathways.
Enzymatic C-S Bond Formation: Cytochrome P450 enzymes have been shown to catalyze challenging C-S bond formation reactions. researchgate.netnih.gov A potential biocatalytic route could involve the enzymatic sulfoxidation of a precursor like 1-bromo-2-nitro-4-thioanisole, followed by chemical oxidation and fluorination.
Directed Evolution of Enzymes: A long-term goal would be the directed evolution of existing enzymes, such as monooxygenases or novel fluorinases, to recognize organosulfur precursors and catalyze the direct formation of the sulfonyl fluoride moiety. nih.gov This would represent a significant leap in sustainable chemical manufacturing.
Biotransformation of Derivatives: Enzymes could be employed for the selective transformation of the nitro group or for deracemization of chiral derivatives synthesized from the parent compound, offering clean and highly selective modification pathways. researchgate.net
The complexity of optimizing reactions for multifunctional molecules makes this area ripe for the application of artificial intelligence and machine learning (ML). By analyzing vast datasets of reaction outcomes, ML algorithms can identify non-obvious relationships between variables and predict optimal conditions. semanticscholar.org
Reaction Yield Prediction: An ML model, such as a random forest or neural network, could be trained on a dataset of reactions involving substituted aryl sulfonyl fluorides. The model would use a variety of computed molecular descriptors and experimental parameters to predict the yield of a desired transformation, such as a Suzuki coupling at the bromide position or a nucleophilic aromatic substitution of the nitro group.
High-Throughput Experimentation (HTE) Integration: ML algorithms are most powerful when combined with HTE. An automated synthesis platform could perform hundreds of reactions under varied conditions (catalyst, ligand, solvent, temperature), feeding this data back to the ML model to rapidly identify the optimal conditions for synthesizing or functionalizing this compound.
| Descriptor Category | Example Input Parameters | Output to Predict |
|---|---|---|
| Substrate Properties | Computed Hammett parameters, steric hindrance values (e.g., Tolman cone angle), bond dissociation energies, LUMO/HOMO energies | Reaction Yield (%) Selectivity (Product A vs. B) |
| Reagent/Catalyst Properties | Catalyst type (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligand properties (e.g., bite angle, pKa), base strength, nucleophile concentration | |
| Reaction Conditions | Temperature (°C), reaction time (h), solvent polarity, pressure (bar) |
Expansion of Application Scope in Niche Chemical Fields
The true potential of this compound lies in its use as a highly functional building block in specialized areas of chemistry, particularly materials science and chemical biology.
Advanced Polymer Synthesis via SuFEx: The sulfonyl fluoride group is a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. ccspublishing.org.cnoup.com this compound could serve as a unique monomer or cross-linking agent. The rigid, electron-deficient aromatic core could be used to create polymers with high thermal stability, specific optical properties, or tailored gas permeability. The bromo and nitro groups serve as orthogonal handles for post-polymerization modification, allowing for the synthesis of complex, functional materials from a single monomer. acs.orgacs.org
Multifunctional Covalent Probes: In chemical biology, sulfonyl fluorides are used as "warheads" to form covalent bonds with specific amino acid residues (like tyrosine or lysine) in proteins. acs.orgacs.org The this compound scaffold is particularly attractive for creating next-generation probes. The sulfonyl fluoride can act as the covalent anchor, while the aryl bromide could be functionalized with a reporter tag (e.g., a fluorophore via Sonogashira coupling) or a biotin handle for enrichment studies (via Stille or Suzuki coupling). The nitro group, meanwhile, can be reduced to an amine and functionalized to modulate solubility or cell permeability. This trifunctional nature allows for the creation of highly versatile tools for studying protein function and identifying new drug targets.
Supramolecular Chemistry Applications
The structural features of this compound make it a promising candidate for the rational design of complex supramolecular assemblies. The functional groups on the benzene (B151609) ring can engage in a variety of specific and directional non-covalent interactions, which are the basis for molecular self-assembly.
Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor. Computational studies on similar aromatic systems show that the electropositive region (the σ-hole) on the halogen can form a highly directional interaction with a lone pair of electrons on a halogen bond acceptor, such as the oxygen atoms of the nitro group on an adjacent molecule. richmond.edurichmond.eduresearchgate.net This interaction could be exploited to guide the assembly of molecules into well-defined one-dimensional chains or two-dimensional sheets. The strength of this bond can be tuned by the electronic nature of the substituents on both the donor and acceptor molecules. etamu.edu
π-π Stacking and Dipole Interactions: The electron-deficient nitrobenzene (B124822) core can participate in π-π stacking interactions with other aromatic systems. researchgate.net The strong dipole moment induced by the nitro and sulfonyl fluoride groups could also lead to dipole-dipole interactions that further stabilize crystal packing and supramolecular structures. mdpi.com
Covalent Organic Frameworks (COFs): The sulfonyl fluoride group is a key reactant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click chemistry" reaction. nih.govacs.org This allows for the formation of highly stable sulfonate or sulfonamide linkages. acs.orgresearchgate.net Consequently, this compound could be utilized as a rigid, multifunctional linker for the synthesis of Covalent Organic Frameworks (COFs). tcichemicals.com By reacting it with complementary multi-topic amine or phenol linkers, novel porous crystalline materials could be generated. These COFs could have applications in gas storage, separation, or catalysis, with the bromo and nitro functionalities providing sites for post-synthetic modification.
A summary of potential non-covalent interactions involving this compound is presented in Table 1.
| Interaction Type | Participating Group(s) | Potential Role in Supramolecular Assembly |
| Halogen Bonding | Bromo (donor) and Nitro (acceptor) | Directing self-assembly into ordered structures richmond.edunih.gov |
| π-π Stacking | Aromatic Ring | Stabilizing layered or columnar architectures researchgate.net |
| Dipole-Dipole | Nitro and Sulfonyl Fluoride Groups | Enhancing crystal packing stability mdpi.com |
Advanced Catalyst Design and Development
The reactivity of the sulfonyl fluoride moiety and the electronic properties of the substituted ring suggest several avenues for the use of this compound in catalysis.
Covalent Anchoring of Catalysts: The sulfonyl fluoride group can react with nucleophilic residues like lysine, tyrosine, or serine on the surface of proteins or with hydroxyl/amine groups on solid supports. nih.govnih.govenamine.net This covalent linkage could be used to immobilize homogeneous catalysts, preventing leaching and facilitating catalyst recycling. The robust nature of the resulting bond is advantageous for creating durable catalytic systems.
Ligand Modification: The compound can serve as a precursor for novel ligands in transition-metal catalysis. The sulfonyl fluoride can be substituted with various nucleophiles to generate a library of sulfonamide or sulfonate-containing ligands. The strong electron-withdrawing nature of the nitro group and the steric and electronic influence of the bromo group would significantly modulate the properties of the metal center, potentially leading to enhanced catalytic activity or selectivity.
Organocatalysis: Sulfonyl fluorides can be activated by organobases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or nucleophilic catalysts such as HOBt (1-hydroxybenzotriazole), increasing the electrophilicity of the sulfur center. nih.govacs.orgchemrxiv.org This activation principle could be incorporated into new organocatalytic reaction designs where this compound acts as a reactive intermediate or a precursor to the active catalyst. researchgate.net
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the behavior of this compound and to guide the discovery of new applications, reducing the need for extensive trial-and-error experimentation.
In Silico Screening for New Reactions and Materials
Reaction Mechanism and Reactivity Prediction: Quantum chemical methods like Density Functional Theory (DFT) can be employed to investigate potential reactions involving this compound. nih.gov For instance, DFT calculations can predict the activation barriers for the SuFEx reaction with a wide range of nucleophiles, allowing for the in silico screening of optimal reaction conditions and partners. acs.org This approach can accelerate the development of synthetic routes to new materials and derivatives. clemson.edu
Covalent Inhibitor Design: Arylsulfonyl fluorides are recognized as promising "warheads" for designing targeted covalent inhibitors of proteins, as they can react with nucleophilic amino acid residues beyond cysteine, such as tyrosine and lysine. acs.orgnih.govnih.gov Molecular docking simulations could be used to screen this compound against libraries of protein targets. nih.gov For promising binding poses, quantum mechanics/molecular mechanics (QM/MM) simulations can model the covalent bond-forming step, providing insights into the compound's potential as a specific enzyme inhibitor.
Table 2 presents a hypothetical set of results from a DFT-based screening of the reactivity of this compound with different nucleophiles, illustrating how computational screening can guide synthetic efforts.
| Nucleophile | Predicted Activation Energy (kcal/mol) | Predicted Reaction Type |
| Phenol | 22.5 | O-Sulfonylation (SuFEx) |
| Aniline (B41778) | 19.8 | N-Sulfonylation (SuFEx) |
| Tyrosine side-chain | 21.7 | Covalent modification |
| Lysine side-chain | 24.1 | Covalent modification |
Data-Driven Material Design
Data-driven approaches, including machine learning and artificial intelligence, are transforming materials science by enabling the prediction of material properties from their chemical structure. psu.edunims.go.jpnih.gov
Predictive Property Modeling: A database of existing aryl sulfonyl fluorides and their experimentally determined properties (e.g., hydrolytic stability, reactivity, melting point, electronic properties) could be compiled. acs.org By representing the molecules with a set of numerical descriptors (features), a machine learning model can be trained to learn the structure-property relationships. nih.gov This trained model could then predict the properties of novel materials, such as polymers or COFs, that incorporate the this compound unit, guiding synthetic efforts toward materials with desired characteristics. cmu.edu
Generative Models for Novel Structures: Advanced machine learning models can be used to generate new molecular structures with optimized properties. By defining this compound as a core scaffold, these models could suggest novel derivatives with potentially superior performance for applications in catalysis or as electronic materials, based on patterns learned from vast chemical datasets.
Table 3 illustrates the concept of a data-driven approach, showing the types of molecular descriptors that could be used as input features to predict key material properties.
| Molecular Descriptor (Input Feature) | Target Property (Predicted Output) | Potential Application |
| Hammett constant of substituents | Hydrolytic half-life of SO₂F group | Drug discovery, probe stability acs.org |
| Number of aromatic rings | Predicted band gap of resulting polymer | Organic electronics |
| Molecular surface area, Volume | Porosity of a resulting COF | Gas separation and storage |
| Dipole moment, Polarizability | Non-linear optical properties | Photonics |
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-3-nitrobenzene-1-sulfonyl fluoride, and how can purity be maximized during synthesis?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:
Sulfonation : Introduce the sulfonyl group via reaction with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
Fluorination : Replace the sulfonyl chloride intermediate with fluoride using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous conditions .
Nitration and Bromination : Position-selective nitration (HNO₃/H₂SO₄) followed by bromination (Br₂/FeBr₃) requires careful regiochemical control.
- Purification : Use recrystallization (ethanol/water) or silica gel chromatography (eluent: hexane/ethyl acetate) to isolate the product. Monitor purity via HPLC (>95% threshold) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions. The sulfonyl fluoride group exhibits distinct deshielding in ¹⁹F NMR (~60–70 ppm) .
- Mass Spectrometry (EI-MS) : High-resolution MS to verify molecular ion ([M]⁺) and isotopic pattern (Br and F signatures) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis resolves steric effects from bromo and nitro groups .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How do steric and electronic effects of bromo and nitro substituents influence the reactivity of the sulfonyl fluoride group?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing nitro group (meta to sulfonyl fluoride) increases electrophilicity at the sulfur center, enhancing susceptibility to nucleophilic attack (e.g., by thiols in bioconjugation).
- Steric Effects : The bromo substituent (para to sulfonyl fluoride) creates steric hindrance, potentially slowing reactions with bulky nucleophiles.
- Experimental Validation : Compare kinetics of hydrolysis (pH 7.4 buffer, 25°C) with analogous compounds lacking bromo/nitro groups. Use DFT calculations to map electrostatic potential surfaces .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be systematically resolved?
- Methodological Answer :
- Case Study : If ¹H NMR suggests a different substituent orientation than X-ray
Verify Crystallinity : Ensure single crystals are free of solvates or polymorphs.
Dynamic Effects : Assess if NMR observes dynamic processes (e.g., ring flipping) not captured in X-ray.
Complementary Techniques : Use IR spectroscopy to confirm functional groups and 2D NMR (COSY, NOESY) to resolve spatial correlations .
Q. What strategies mitigate decomposition of this compound under varying storage conditions?
- Methodological Answer :
- Stability Studies :
Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C likely).
Solvent Compatibility : Store in anhydrous DCM or THF at –20°C; avoid protic solvents (e.g., methanol) to prevent hydrolysis.
Light Sensitivity : Protect from UV light using amber vials, as nitro groups may facilitate photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
